molecular formula C9H9F3N2O B14180243 N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 918812-72-3

N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B14180243
CAS No.: 918812-72-3
M. Wt: 218.18 g/mol
InChI Key: IEEGGJKOCSUQOY-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C9H9F3N2O It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-(aminomethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(aminomethyl)aniline and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.

    Procedure: The 2-(aminomethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to a trifluoroethylamine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aminomethyl group may participate in electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(aminomethyl)phenyl]-N,N-dimethylamine
  • N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide
  • 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

CAS No.

918812-72-3

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-7-4-2-1-3-6(7)5-13/h1-4H,5,13H2,(H,14,15)

InChI Key

IEEGGJKOCSUQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)NC(=O)C(F)(F)F

Origin of Product

United States

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